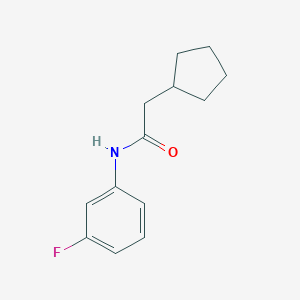
2-cyclopentyl-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(3-fluorophenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of chronic pain. Unlike traditional opioids, CR845 does not produce the same addictive effects, making it a promising alternative for the management of chronic pain.
Mechanism of Action
2-cyclopentyl-N-(3-fluorophenyl)acetamide works by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, this compound does not produce the same euphoric effects. Instead, it activates the KOR, which produces analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia and anti-inflammatory effects in preclinical and clinical studies. It has also been shown to reduce the side effects associated with traditional opioids, such as respiratory depression, sedation, and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclopentyl-N-(3-fluorophenyl)acetamide in lab experiments is that it produces analgesia without producing the same addictive effects as traditional opioids. This makes it a promising alternative for the management of chronic pain. However, one limitation is that this compound is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for chronic pain.
Future Directions
There are several future directions for the research and development of 2-cyclopentyl-N-(3-fluorophenyl)acetamide. One direction is to study its potential use in the treatment of other types of pain, such as neuropathic pain and cancer pain. Another direction is to study its potential use in combination with other analgesic drugs to produce more effective pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-(3-fluorophenyl)acetamide involves a series of chemical reactions. The starting material is cyclopentylacetonitrile, which is reacted with 3-fluorobenzaldehyde in the presence of sodium methoxide to form 2-cyclopentyl-N-(3-fluorophenyl)propionamide. This intermediate is then treated with acetic anhydride and a catalytic amount of pyridine to form this compound.
Scientific Research Applications
2-cyclopentyl-N-(3-fluorophenyl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. Several preclinical and clinical studies have shown that this compound is effective in reducing pain without producing the same addictive effects as traditional opioids. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory pain.
properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
2-cyclopentyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H16FNO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,16) |
InChI Key |
HGSUKEVFBMNDET-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



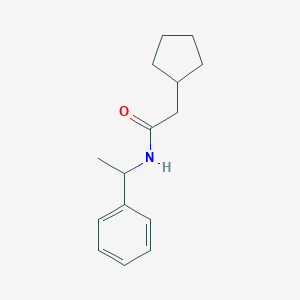


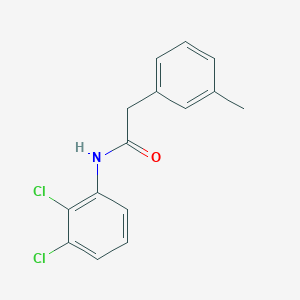

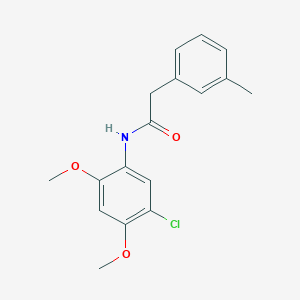
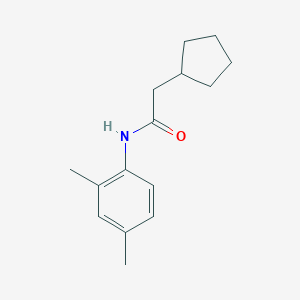



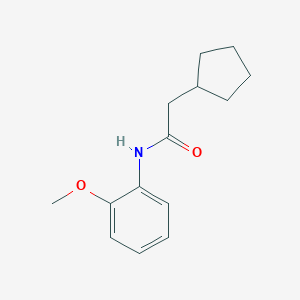
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)

